molecular formula C20H19ClN2O3 B188231 N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide CAS No. 59472-08-1

N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No. B188231
CAS RN: 59472-08-1
M. Wt: 370.8 g/mol
InChI Key: SECVKHBKFQSMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, commonly known as C16, is a synthetic compound that belongs to the class of N-substituted isoindoline derivatives. C16 has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.

Mechanism Of Action

The exact mechanism of action of C16 is not yet fully understood. However, it is believed to exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.

Biochemical And Physiological Effects

C16 has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. C16 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

C16 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. C16 has also been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further research.
However, there are also some limitations associated with the use of C16 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for research on C16. One area of interest is the development of more efficient synthesis methods for C16, which could potentially improve its availability for research purposes. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could enhance its anti-tumor activity.
Conclusion:
In conclusion, C16 is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and has several advantages for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

C16 can be synthesized using a multistep process starting from 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. In the second step, the resulting 3-chlorobenzoyl chloride is reacted with 6-aminohexanoic acid in the presence of triethylamine to form 6-(3-chlorobenzoylamino)hexanoic acid. The final step involves the cyclization of 6-(3-chlorobenzoylamino)hexanoic acid to form C16.

Scientific Research Applications

C16 has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. C16 has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

CAS RN

59472-08-1

Product Name

N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H19ClN2O3/c21-14-7-6-8-15(13-14)22-18(24)11-2-1-5-12-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,24)

InChI Key

SECVKHBKFQSMCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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